molecular formula C9H11NO3 B6146549 3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid CAS No. 1784875-09-7

3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid

Cat. No.: B6146549
CAS No.: 1784875-09-7
M. Wt: 181.19 g/mol
InChI Key: MLGOQTYAPRIUTC-UHFFFAOYSA-N
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Description

3-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid is an organic compound that belongs to the class of pyridinones This compound is characterized by a pyridinone ring substituted with a methyl group at the 1-position, an oxo group at the 2-position, and a propanoic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-pyridone with methyl iodide to introduce the methyl group at the 1-position, followed by oxidation to form the oxo group at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or modulating signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid is unique due to its specific substitution pattern and the presence of both an oxo group and a propanoic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid involves the condensation of 4-aminocrotonic acid with 2-acetyl-1-methylpyridine followed by oxidation of the resulting intermediate.", "Starting Materials": [ "4-aminocrotonic acid", "2-acetyl-1-methylpyridine", "Sodium hypochlorite", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 4-aminocrotonic acid in ethanol and add sodium hydroxide to adjust the pH to 8-9.", "Step 2: Add 2-acetyl-1-methylpyridine to the reaction mixture and heat at reflux for 24 hours.", "Step 3: Cool the reaction mixture and adjust the pH to 2-3 with hydrochloric acid.", "Step 4: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the product under reduced pressure to obtain the intermediate 3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid.", "Step 6: Dissolve the intermediate in water and add sodium hypochlorite to oxidize the pyridine ring.", "Step 7: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate.", "Step 8: Dry the product over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product 3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid." ] }

CAS No.

1784875-09-7

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

3-(1-methyl-2-oxopyridin-4-yl)propanoic acid

InChI

InChI=1S/C9H11NO3/c1-10-5-4-7(6-8(10)11)2-3-9(12)13/h4-6H,2-3H2,1H3,(H,12,13)

InChI Key

MLGOQTYAPRIUTC-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=CC1=O)CCC(=O)O

Purity

95

Origin of Product

United States

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